molecular formula C18H15N3O2S B5609191 1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5609191
M. Wt: 337.4 g/mol
InChI Key: BRHMQIOIWWIXJG-UHFFFAOYSA-N
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Description

The compound "1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" belongs to a broader family of organic compounds featuring pyrimidinedione as a core structural motif. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, where their unique structural features may contribute to biological activity.

Synthesis Analysis

Synthesis approaches for compounds with similar structural features typically involve condensation reactions of suitable precursors. For instance, a related compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, facilitated by pyridine (Asiri & Khan, 2010). This example suggests that similar synthetic routes may be applicable for the target compound, utilizing analogous indole-derived and pyrimidinedione precursors.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, which help confirm the compound's identity and purity. These techniques provide insights into the molecular structure and the presence of functional groups, crucial for understanding the chemical behavior of the compound.

Chemical Reactions and Properties

Compounds within this family may undergo cycloaddition reactions, as demonstrated by the synthesis of quinazoline derivatives through the cycloaddition reaction of a pyrimidinedione intermediate with olefinic dienophiles (Noguchi et al., 1990). This highlights the reactivity of the compound towards forming more complex heterocyclic structures.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through experimental characterization. For example, X-ray single crystal diffraction provides detailed information about the crystal structure, offering insights into molecular interactions and stability (Barakat et al., 2017).

properties

IUPAC Name

1,3-dimethyl-5-[(1-prop-2-ynylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-4-9-21-11-12(13-7-5-6-8-15(13)21)10-14-16(22)19(2)18(24)20(3)17(14)23/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHMQIOIWWIXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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